ethyl 2-{2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
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Description
Ethyl 2-{2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is a useful research compound. Its molecular formula is C26H23ClN2O4S and its molecular weight is 494.99. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . This mechanism might be involved in the compound’s interaction with its targets.
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a variety of biochemical pathways.
Pharmacokinetics
It’s known that methanesulfonyl chloride, a related compound, is a colorless liquid that dissolves in polar organic solvents . This suggests that the compound could potentially have similar properties, which could impact its bioavailability.
Result of Action
It’s known that indole derivatives have diverse biological activities . This suggests that the compound could potentially have a variety of effects at the molecular and cellular level.
Action Environment
It’s known that the reactivity of related compounds can be influenced by factors such as temperature and the presence of other chemicals .
Properties
IUPAC Name |
ethyl 2-[2-[(2-chlorophenyl)methylsulfonyl]-4,5-diphenylimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4S/c1-2-33-23(30)17-29-25(20-13-7-4-8-14-20)24(19-11-5-3-6-12-19)28-26(29)34(31,32)18-21-15-9-10-16-22(21)27/h3-16H,2,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSDZLRTDOMJRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N=C1S(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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